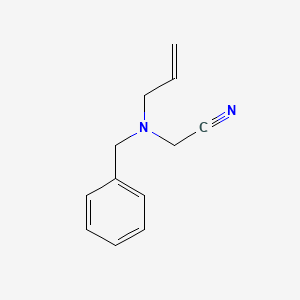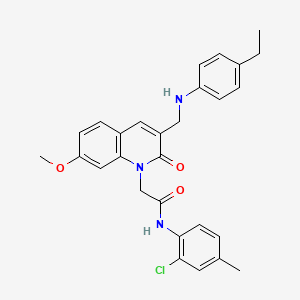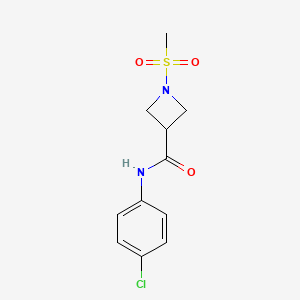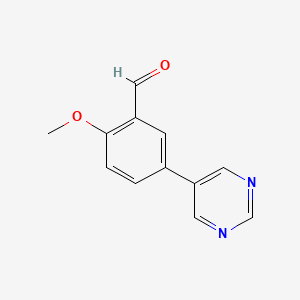![molecular formula C26H20ClFN4O2 B2377073 N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-35-8](/img/structure/B2377073.png)
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
- The study of structural aspects and properties of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into the formation of gels and crystalline solids under different conditions. This can have implications in understanding the structural characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Novel Potential Antipsychotic Agents
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the queried compound, indicates potential applications as antipsychotic agents without interacting with dopamine receptors. This suggests the possibility of developing new therapeutic agents (Wise et al., 1987).
Synthesis and Photovoltaic Efficiency
- The synthesis of related pincer functionalized benzo[h]quinoline ruthenium catalysts for ketone reduction is an area of study. These compounds have potential applications in photovoltaic cells, reflecting the versatility of such compounds in energy-related applications (Facchetti et al., 2016).
Ligand Protein Interactions and Photovoltaic Efficiency
- Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical analyses, highlight their potential in dye-sensitized solar cells and as translocator protein ligands. These findings point to the potential application of the queried compound in photovoltaic and medicinal chemistry (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives for the synthesis of coordination complexes shows significant antioxidant activity. This suggests potential applications in the development of compounds with antioxidant properties (Chkirate et al., 2019).
Translocator Protein Ligands
- The development of ligands based on a pyrazolo[3,4-b]quinoline scaffold for the translocator protein, which could be used in anxiolytic and neuroprotective agents, indicates a potential therapeutic application related to the queried compound (Cappelli et al., 2011).
Fluorescent Sensors
- The synthesis of novel fluorescing dyes based on 1H-pyrazolo[3,4-b]quinoline for detecting inorganic cations demonstrates potential applications in sensor technologies (Mac et al., 2010).
Antiviral and Antiapoptotic Effects
- A study of a similar anilidoquinoline derivative for treating Japanese encephalitis shows significant antiviral and antiapoptotic effects, suggesting similar applications for the compound (Ghosh et al., 2008).
Platelet Antiaggregating Activity
- Research on N,N-disubstituted 4-amino-2H-pyrazolo[3,4-b]quinolines indicates potential applications in developing compounds with platelet antiaggregating activity (Longobardi et al., 1991).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-4-2-5-17(10-16)13-31-14-22-25(21-12-19(28)8-9-23(21)31)30-32(26(22)34)15-24(33)29-20-7-3-6-18(27)11-20/h2-12,14H,13,15H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMPROQISQKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)



![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)






